![molecular formula C15H16O B102416 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 16274-33-2](/img/structure/B102416.png)

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran

Vue d'ensemble

Description

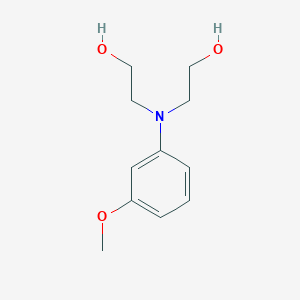

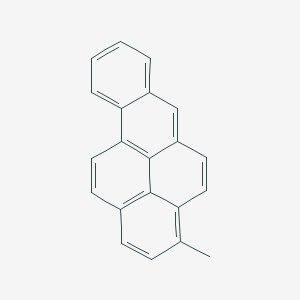

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is a chemical compound with the molecular formula C15H16O . It is also known by other names such as 2,2-dimethyl-3,4-dihydrobenzo[h]chromene . This compound has a molecular weight of 212.29 g/mol .

Synthesis Analysis

The synthesis of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran has been reported in the literature. For instance, one method involves the dimerization of 2-bromo-3-methyl-1,4-naphthoquinone and O-methylation .Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran consists of 15 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 . Chemical Reactions Analysis

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran has been studied for its reactivity. For example, it has been tested for synergistic X-ray-induced lethality in combination with several halogenated pyrimidine radiosensitizers .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran include a molecular weight of 212.29 g/mol, an XLogP3-AA of 4.2, and a topological polar surface area of 9.2 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .Applications De Recherche Scientifique

Cancer Research

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (ARQ 501) is a fully synthetic version of the natural product β-lapachone . It has been isolated from the lapacho tree and has demonstrated promising anticancer activity .

Results

The metabolites of ARQ 501 were investigated by low-resolution and high-resolution mass spectrometry in plasma from (nu/nu) mice, rats, and humans treated with the compound . The data for one of the metabolites identified are consistent with conjugation of ARQ 501 with a glucosylsulfate moiety .

Anti-inflammatory and Anti-arthritic Research

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione (β-lapachone; β-lap) has been studied for its anti-inflammatory and anti-arthritic activities .

Method of Application

Carrageenan-induced paw edema, cell migration evaluation, and production of pro-inflammatory cytokines tumor necrosis factor (TNF)-α, interleukin (IL)-6, and nitric oxide were used for this study . β-Lap was tested in doses of 40 and 60 mg/kg, orally .

Results

In the paw edema test, the dose of 60 mg/kg gave a higher percentage inhibition of edema (49.3 %) than control . β-Lap inhibited neutrophil migration and reduced concentrations of TNF-α, IL-6, and NO in peritoneal exudates of animals with peritonitis . In the arthritis test, β-Lap inhibited edema and NO production in the serum of treated animals .

Safety And Hazards

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUYQZUDUFSJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453467 | |

| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |

CAS RN |

16274-33-2 | |

| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)

![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)